molecular formula C11H15ClFN B2729293 1-(2-Fluorobenzyl)cyclobutanamine hydrochloride CAS No. 1439900-29-4

1-(2-Fluorobenzyl)cyclobutanamine hydrochloride

Cat. No.: B2729293
CAS No.: 1439900-29-4
M. Wt: 215.7
InChI Key: ZYSBVCOTEIBNNF-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)cyclobutanamine hydrochloride is a chemical compound with the molecular formula C11H15ClFN. It is a derivative of cyclobutanamine, where the amine group is substituted with a 2-fluorobenzyl group. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorobenzyl)cyclobutanamine hydrochloride typically involves the reaction of cyclobutanamine with 2-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include crystallization, distillation, and chromatography to achieve high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorobenzyl)cyclobutanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Fluorobenzyl)cyclobutanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)cyclobutanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Fluorobenzyl)cyclobutanamine hydrochloride can be compared with other similar compounds, such as:

  • 1-(2-Chlorobenzyl)cyclobutanamine hydrochloride
  • 1-(2-Bromobenzyl)cyclobutanamine hydrochloride
  • 1-(2-Methylbenzyl)cyclobutanamine hydrochloride

These compounds share a similar cyclobutanamine core structure but differ in the substituent on the benzyl group. The presence of different substituents can significantly affect the chemical and biological properties of these compounds, making this compound unique in its specific interactions and applications .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-10-5-2-1-4-9(10)8-11(13)6-3-7-11;/h1-2,4-5H,3,6-8,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSBVCOTEIBNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2=CC=CC=C2F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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